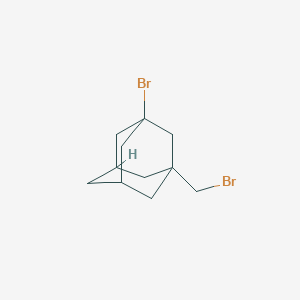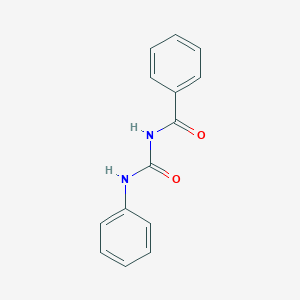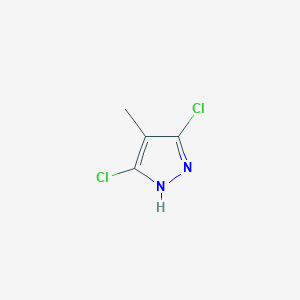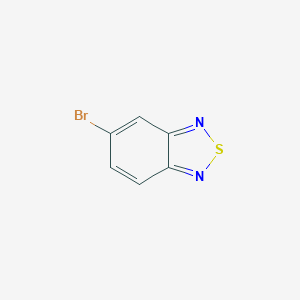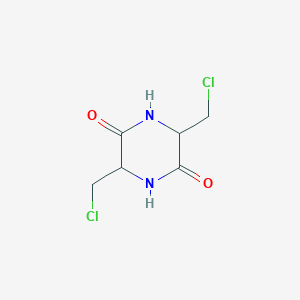
3,6-Bis(chloromethyl)piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(chloromethyl)piperazine-2,5-dione is a derivative of piperazine-2,5-dione, which is a core structure in various compounds with potential therapeutic properties. Piperazine-2,5-diones, also known as diketopiperazines, are the smallest cyclic peptides and are commonly found in natural products with a range of biological activities, including antitumor properties .
Synthesis Analysis
The synthesis of derivatives of piperazine-2,5-dione can be achieved through various methods. For instance, the compound 3-(3-hydroxy)propylidene-piperazine-2,5-dione was synthesized from ethyl 4-ethoxycarbonyl-2-chloroacetylamino-2-butenoate and then treated with N-bromosuccinimide (NBS) to yield spiro derivatives . Another approach involves the self-condensation of amino acid derivatives, such as the preparation of cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-3,6-bis(carbamoylmethyl)piperazine-2,5-dione] from (S)-3-aminopyrrolidine-2,5-dione . Additionally, a methodology for synthesizing piperazine-2,6-diones from α-amino acid methyl ester hydrochlorides has been developed, which could potentially be adapted for the synthesis of 3,6-bis(chloromethyl)piperazine-2,5-dione .
Molecular Structure Analysis
The molecular structure of piperazine-2,5-dione derivatives can vary significantly depending on the substituents and the conditions under which they are synthesized. For example, the crystal structure of potassium bis(glycylglycinato(2−)-O,N,N')chromate(III) piperazine-2,5-dione shows changes in bond lengths and angles when piperazine-2,5-dione is incorporated into the structure . The conformation of the piperazine-2,5-dione ring in cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-3,6-bis(carbamoylmethyl)piperazine-2,5-dione] was determined to be a bowsprit boat, with the angle between the amide units being 18° .
Chemical Reactions Analysis
Piperazine-2,5-dione can undergo various chemical reactions. For instance, it can react with N-bromosuccinimide in chloroform or water to give spiro derivatives . It can also form products such as 3,3′-bis(piperazine-2,5-dione) when reacted with t-butyl peroxide in aqueous t-butanol . The design of new compounds often involves examining the effects of side chain substitution on the conformation and reactivity of the linked bis-diketopiperazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine-2,5-dione derivatives are influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds and other interactions can lead to the formation of molecular solids with specific conformations, such as "C"-shaped or "S"-shaped monomers in the solid state . The luminescence lifetime of chromium complexes can be significantly increased when piperazine-2,5-dione is included in the structure . The thermal stability and spectroscopic properties of these compounds can be characterized using techniques such as X-ray diffraction, thermogravimetric analysis, and IR and Raman spectroscopy .
科学的研究の応用
Chemical Reactivity and Synthesis
3,6-Bis(chloromethyl)piperazine-2,5-dione serves as a core structure in the synthesis of various chemical compounds. Research has explored its reactions, leading to the creation of diverse products. For instance, its reaction with 2-formylbenzoic acid in the presence of triethylamine produces compounds like 1-(3'-oxo-1',3'-dihydroisobenzofuran-1'-yl)piperazine-2,5-dione and others, demonstrating its utility in creating complex molecular structures (Baron, Rae, & Simmonds, 1982).
Molecular Solids and Conformations
The molecule is instrumental in studying molecular solids and conformations. A study on xylylene-linked bis(piperazine-2,5-diones) derived from piperazine-2,5-dione revealed unique "C" and "S" shaped monomers in solid states, influenced by intermolecular interactions. This research provides insights into the molecular frameworks and solid-state conformations of such compounds (Polaske, Nichol, Szábo, & Olenyuk, 2009).
Antibacterial Activity
A notable application is its role in discovering new antibacterial compounds. A study identified new natural products from the endophytic fungus Purpureocillium lilacinum, which included derivatives of piperazine-2,5-dione showing antibacterial activity against Gram-positive bacteria. This highlights its potential in developing novel antibacterial agents (Bara, Kehraus, Bogdanov, Posangi, Losung, Egereva, Mangindaan, & Koenig, 2020).
Liquid-Crystalline Properties
The molecule's derivatives exhibit liquid-crystalline properties, offering potential applications in material sciences. Research into unsaturated piperazine-2,5-dione derivatives revealed their ability to form smectic C and smectic G phases, attributed to intermolecular hydrogen bonds. This opens avenues for using these compounds in designing new liquid-crystalline materials (Li, Kao, Yo, & Lai, 2000).
Enantiopure Compounds Synthesis
It also plays a role in synthesizing enantiopure compounds. A method involving the reduction of cyclodipeptide bis(phenylmethyl) piperazine-2,5-dione led to the creation of enantiopure diazabicyclooctanes, showcasing its utility in producing optically active compounds (Qiu, Shen, Chen, Zhang, & Zhang, 2010).
特性
IUPAC Name |
3,6-bis(chloromethyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N2O2/c7-1-3-5(11)10-4(2-8)6(12)9-3/h3-4H,1-2H2,(H,9,12)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDFUUWGCSFGOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313541 |
Source


|
| Record name | 3,6-bis(chloromethyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(chloromethyl)piperazine-2,5-dione | |
CAS RN |
15948-95-5 |
Source


|
| Record name | NSC271941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-bis(chloromethyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

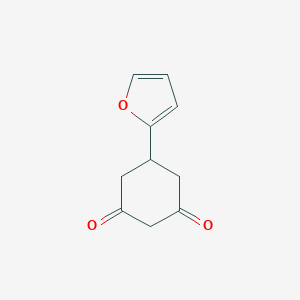
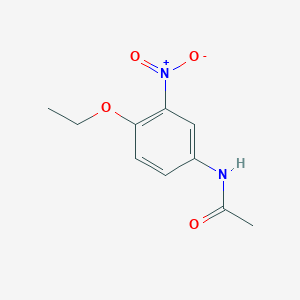
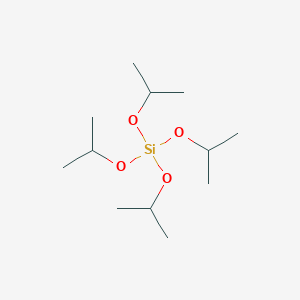
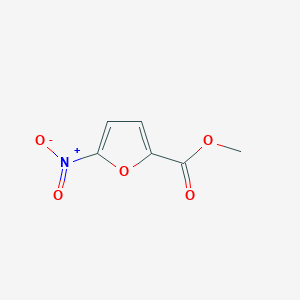
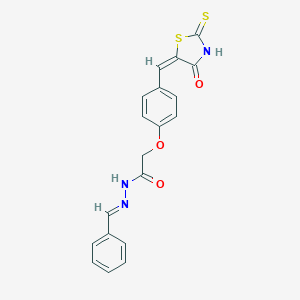
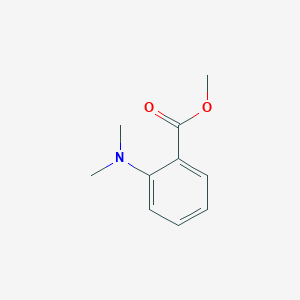
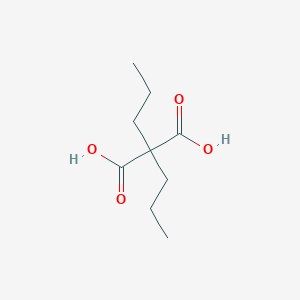
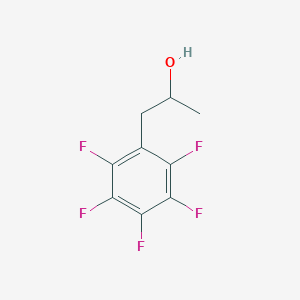
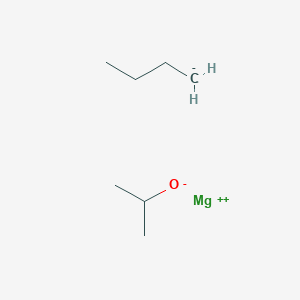
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)
